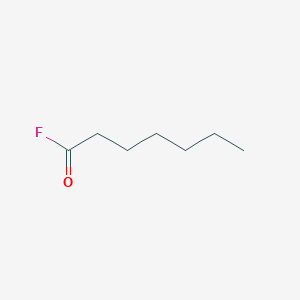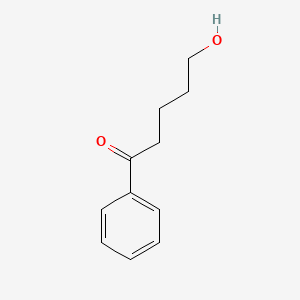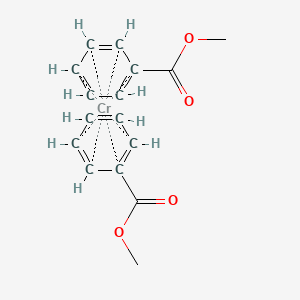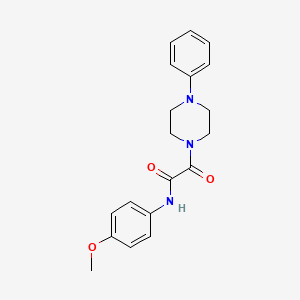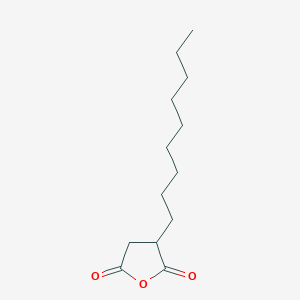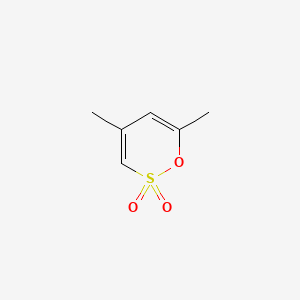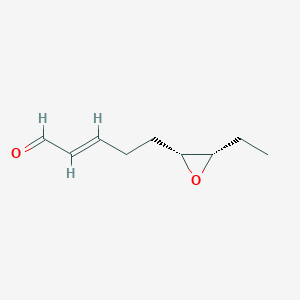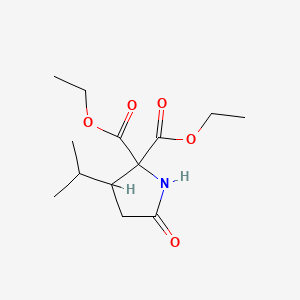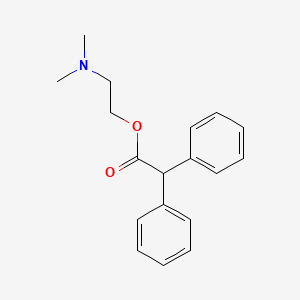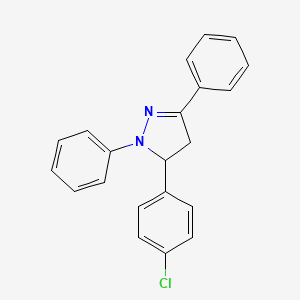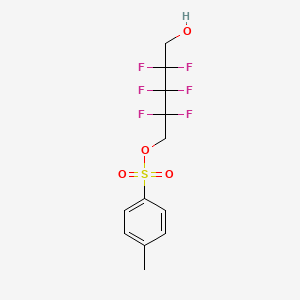
2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate typically involves the reaction of hexafluoropentanol with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function and activity. The hydroxyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,2,3,3,4,4-Hexafluoro-5-hydroxypentyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: This compound has similar fluorine content but lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: This compound contains the sulfonate group but lacks the fluorinated pentyl chain, resulting in different chemical and physical properties. The uniqueness of this compound lies in its combination of fluorinated and sulfonate groups, which impart distinct reactivity and stability.
Properties
CAS No. |
2728-37-2 |
|---|---|
Molecular Formula |
C12H12F6O4S |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
(2,2,3,3,4,4-hexafluoro-5-hydroxypentyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H12F6O4S/c1-8-2-4-9(5-3-8)23(20,21)22-7-11(15,16)12(17,18)10(13,14)6-19/h2-5,19H,6-7H2,1H3 |
InChI Key |
QKIYIFRDNZARRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(CO)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


